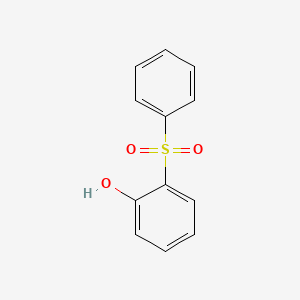

2-(Phenylsulfonyl)phenol

Description

Contextualization within Aromatic Sulfonyl and Phenolic Compound Classes

2-(Phenylsulfonyl)phenol is structurally characterized by a phenol (B47542) ring substituted with a phenylsulfonyl group at the ortho position. This unique arrangement places it at the intersection of two important classes of organic compounds: aromatic sulfonyls and phenols, each contributing to its distinct chemical properties and reactivity.

Phenolic Compounds: Phenols are a class of organic compounds where a hydroxyl (-OH) group is directly bonded to an aromatic ring. uomustansiriyah.edu.iq This direct attachment results in a higher acidity compared to alcohols, a key characteristic that influences their reactivity. uomustansiriyah.edu.iq Phenolic compounds are ubiquitous in nature and are the subject of extensive research due to their wide-ranging biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.gov In the context of this compound, the phenolic hydroxyl group serves as a reactive site for various chemical transformations and can participate in hydrogen bonding, influencing its physical and biological properties.

Aromatic Sulfonyl Compounds: The sulfonyl group (-SO2-) is a powerful electron-withdrawing group, which significantly impacts the electronic environment of the aromatic rings to which it is attached. This class of compounds is known for its thermal stability and is widely utilized in medicinal chemistry and materials science. innospk.com The phenylsulfonyl moiety in this compound enhances the acidity of the phenolic proton and provides a site for nucleophilic substitution reactions. Aromatic sulfonyl compounds are key intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals. arkat-usa.orgsigmaaldrich.com

The combination of both the phenolic hydroxyl and the phenylsulfonyl groups within the same molecule creates a unique chemical entity with a rich and diverse reactivity profile, making it a valuable tool for synthetic chemists.

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The dual functionality of this compound makes it a significant scaffold in modern organic synthesis and a point of interest in chemical biology. Its derivatives have been explored for various applications, showcasing the versatility of this core structure.

In organic synthesis , the phenylsulfonyl group can act as a leaving group or a directing group in various reactions. The phenolic hydroxyl allows for transformations such as etherification and esterification. A notable synthetic application is the "thia-Fries rearrangement" of aryl phenylsulfinates to produce (phenylsulfinyl)phenols, which are precursors to sulfonylphenols like this compound. ucla.edu This rearrangement provides a method for the ortho- and para-sulfinylation of phenols. ucla.edu

Furthermore, derivatives of this compound have been synthesized and investigated for their potential applications. For instance, novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives have been synthesized and shown to exhibit significant antibacterial activity by inhibiting DNA gyrase. ingentaconnect.combenthamdirect.com Another example includes the synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens, which are of interest for their potential biological activities. researchgate.net

In the realm of chemical biology , the structural motif of this compound is found in molecules with interesting biological properties. The related compound, 2-(4-Hydroxyphenylsulfonyl)phenol, has been utilized as a color developer for leuco dyes, a process that relies on intermolecular interactions to generate color. researchgate.net This highlights the potential for sulfonylphenol derivatives to interact with other molecules, a key aspect in designing biologically active compounds. Research on Schiff base metal complexes derived from (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide (B32628) has also demonstrated promising antimicrobial activity. scirp.org

Historical Development of Research Involving this compound Scaffolds

The specific investigation of molecules combining these two functionalities, such as this compound and its isomers, appears to have gained more traction in the latter half of the 20th century and continues to the present day. Early work likely focused on fundamental synthesis and characterization. A significant development in the synthesis of related structures was the report of the "thia-Fries rearrangement" in 1995, which provided a viable route to (phenylsulfinyl)phenols, the precursors to sulfonylphenols. ucla.edu

More recent research has shifted towards exploring the applications of these scaffolds in medicinal chemistry and materials science. The synthesis of complex derivatives with potential biological activities, such as the antibacterial pyrazole (B372694) derivatives and the benzo[h]chromenes, indicates a growing interest in the functional aspects of these molecules. ingentaconnect.combenthamdirect.comresearchgate.net The use of a related isomer, 4,4'-sulfonyldiphenol (B7728063) (Bisphenol S), as a developer in thermal paper also points to the industrial relevance of this class of compounds. innospk.com

Scope of Academic Inquiry for this compound in Scholarly Literature

The academic inquiry into this compound and its derivatives is broad and encompasses several key areas:

Synthetic Methodology: A significant portion of research focuses on the development of new and efficient methods for the synthesis of the this compound core and its derivatives. This includes exploring novel catalytic systems and reaction conditions. researchgate.net The thia-Fries rearrangement remains a key method for accessing the precursor (phenylsulfinyl)phenols. ucla.edu

Medicinal Chemistry: There is a strong interest in the biological activities of compounds containing the this compound moiety. Researchers have synthesized and screened libraries of these compounds for various therapeutic targets, with a particular focus on antibacterial agents. ingentaconnect.combenthamdirect.com The structural features of these molecules are systematically modified to understand structure-activity relationships.

Materials Science: The thermal stability and reactivity of the sulfonyl group make these compounds interesting for materials science applications. For example, the related compound 2,4-Bis(phenylsulfonyl)phenol is used as a developer in thermal paper due to its ability to facilitate a color-forming reaction upon heating. innospk.com

Structural and Spectroscopic Analysis: Detailed characterization of newly synthesized derivatives using techniques such as NMR, Mass Spectrometry, and X-ray crystallography is a fundamental aspect of the research in this area. ingentaconnect.comresearchgate.netresearchgate.net These studies provide crucial information about the molecular structure and conformation, which is essential for understanding their properties and interactions.

The ongoing research into this compound and its analogues continues to uncover new synthetic routes and potential applications, highlighting the enduring importance of this chemical scaffold in the scientific community.

Structure

3D Structure

Properties

Molecular Formula |

C12H10O3S |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

2-(benzenesulfonyl)phenol |

InChI |

InChI=1S/C12H10O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9,13H |

InChI Key |

RVSASAQBLQHNPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylsulfonyl Phenol and Its Structural Analogs

Direct Synthesis of 2-(Phenylsulfonyl)phenol

The direct formation of the this compound scaffold can be achieved through several distinct chemical pathways, each with its own set of advantages and limitations.

Electrophilic Aromatic Sulfonylation Routes

Electrophilic aromatic substitution (SEAr) represents a fundamental approach to forming aryl-sulfonyl bonds. wikipedia.org In the context of synthesizing this compound, this involves the reaction of phenol (B47542) with a suitable benzenesulfonyl electrophile. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making it highly reactive towards electrophiles. libretexts.orgucalgary.ca

Traditionally, sulfonation is achieved using reagents like fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com The active electrophile is thought to be HSO₃⁺ or a related species. masterorganicchemistry.com However, these harsh conditions can lead to polysubstitution and other side reactions. A more controlled approach involves the Friedel-Crafts-type reaction using benzenesulfonyl chloride in the presence of a Lewis acid catalyst. Due to the high reactivity of phenol, these reactions can often proceed under milder conditions than those required for benzene (B151609) itself. ucalgary.cachemistrysteps.com The primary challenge in this route is controlling the regioselectivity to favor the ortho-substituted product over the thermodynamically more stable para-isomer.

A direct, metal- and reagent-free electrosynthesis method has also been developed for the sulfonylation of phenols using sodium sulfinates. researchgate.net This approach offers a sustainable alternative, generating hydroxyarylsulfones under ambient conditions. researchgate.net

Palladium-Catalyzed Coupling Approaches to Phenols

Modern synthetic chemistry has heavily relied on transition-metal catalysis to construct C-C and C-X bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly valuable for synthesizing diaryl sulfones. These methods typically involve the coupling of an aryl halide with a sulfur-containing nucleophile or an arylboronic acid with a sulfonyl chloride.

One prominent strategy is the palladium-catalyzed coupling of arylboronic acids with arylsulfonyl chlorides. This method is noted for its high product yields, short reaction times, and mild reaction conditions. researchgate.net Another approach involves the palladium-catalyzed reaction of N-substituted 4-bromo-7-azaindoles with phenols to form C-O bonds, demonstrating the versatility of palladium catalysis in coupling phenols with various partners. beilstein-journals.org For the direct synthesis of phenols that can then be functionalized, palladium-catalyzed methods can convert aryl halides to phenols, often using specialized ligands and bases. beilstein-journals.org For instance, a system using a palladium precursor and specific phosphine (B1218219) ligands allows the reaction to proceed at room temperature. beilstein-journals.org

The following table summarizes representative conditions for palladium-catalyzed synthesis of substituted phenols and related couplings.

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole, Phenol | K₂CO₃, Dioxane, ~100 °C | Forms C-O coupled product | beilstein-journals.org |

| [Pd(cod)(CH₂SiMe₃)₂] / L3 | Aryl Halide, Hydroxide Source | CsOH, THF, Room Temp. | Synthesis of phenols | beilstein-journals.org |

| Palladium Catalyst | Aryl Boronic Acid, Arylsulfonyl Chloride | Mild conditions | Unsymmetrical diaryl sulfones | researchgate.net |

Oxidative Phenol Dearomatization Strategies Followed by Rearomatization

A more contemporary and powerful strategy for functionalizing phenols involves an initial oxidative dearomatization step. nih.govresearchgate.net This process temporarily disrupts the aromaticity of the phenol ring, creating highly reactive cyclohexadienone intermediates that can be trapped by nucleophiles. nih.govresearchgate.net Subsequent rearomatization restores the aromatic ring, now bearing a new substituent.

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are commonly used oxidants for this purpose. nih.govmdpi.com The oxidative dearomatization of a phenol produces an ortho-quinol or para-quinol intermediate. nih.govmdpi.com In the context of synthesizing this compound, this intermediate could theoretically be trapped by a sulfinate nucleophile at the ortho position, followed by dehydration to rearomatize the ring.

A catalyst-free radical dearomatization of phenols using sodium sulfinates has been shown to produce 4-(arylsulfonyl)cyclohex-2,5-dien-1-one scaffolds, which are dearomatized precursors to the corresponding phenols. thieme-connect.com Enzymatic phenol dearomatization is also an emerging field, offering high selectivity. nih.gov

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound relies on the availability of several key starting materials and intermediates.

Benzenesulfonyl Derivatives : For electrophilic sulfonylation, benzenesulfonyl chloride is a critical precursor. It is often used as the sulfonating agent.

Aryl Halides and Boronic Acids : Palladium-catalyzed reactions require appropriately substituted aryl halides (e.g., 2-bromophenol (B46759) or 1-bromo-2-methoxybenzene) and arylboronic acids as coupling partners. researchgate.netbeilstein-journals.org

Sulfinic Acids and their Salts : Sodium arenesulfinates are crucial nucleophiles in various metal-catalyzed and metal-free coupling reactions for the formation of the sulfone bridge. organic-chemistry.orgthieme-connect.comthieme-connect.com They can be coupled with diaryliodonium salts or aryl halides. organic-chemistry.orgnanomaterchem.com

2-Alkyl-6-nitro-benzoxazoles : These compounds serve as advanced intermediates in specific synthetic routes designed to produce substituted phenol derivatives, offering a safe alternative to using potentially explosive nitroaminophenol compounds. google.com

(Phenylsulfonyl)acetonitrile : This reagent is used in multicomponent reactions to build complex heterocyclic structures that may incorporate a phenylsulfonyl phenol moiety. researchgate.netacs.org

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral sulfones is of significant interest due to their presence in biologically active molecules. rsc.org While this compound itself is achiral, derivatives with additional substituents can possess chiral centers. Asymmetric synthesis aims to control the stereochemistry of these centers.

Several advanced methodologies have been developed for the enantioselective synthesis of chiral sulfones:

Nickel-Catalyzed Asymmetric Hydrogenation : This method uses inexpensive nickel catalysts to achieve the asymmetric hydrogenation of α,β-unsaturated sulfones, producing chiral sulfones in high yields (91–98%) and with excellent enantioselectivities (up to 99.9% ee). rsc.orgrsc.orgdp.tech

Palladium-Catalyzed Enantioselective Benzylic Substitution : A dynamic kinetic asymmetric transformation (DYKAT) using a Pd/(R)-BINAP catalyst allows for the synthesis of chiral diarylmethyl sulfones from racemic benzylic carbonates and sodium sulfinates. nih.gov The addition of water has been found to be critical for achieving high enantioselectivity in this process. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation : Rhodium complexes with chiral ligands, such as f-spiroPhos, have been successfully used for the highly efficient asymmetric hydrogenation of α,β-unsaturated sulfones. figshare.com

Nucleophilic Fluoroalkylation : Chiral α-amino N-tert-butanesulfinimines can be reacted with reagents like PhSO₂CF₂H in a highly diastereoselective manner to produce precursors for chiral α-difluoromethylated vicinal diamines. cas.cn

The table below highlights key data from asymmetric sulfone synthesis studies.

| Method | Catalyst/Reagent | Substrate Type | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

| Asymmetric Hydrogenation | Nickel / (S,S)-Ph-BPE | α,β-Unsaturated Sulfones | 91–98% | Up to 99.9% ee | rsc.org |

| Benzylic Sulfonation (DYKAT) | Palladium / (R)-BINAP | Diarylmethyl Carbonates | Good | High | nih.gov |

| Nucleophilic Difluoromethylation | PhSO₂CF₂H | Chiral α-amino N-tert-butanesulfinimines | 73–99% | Up to >99:1 dr | cas.cn |

Environmentally Conscious Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for synthesizing diaryl sulfones.

Metal-Free Synthesis : To avoid the cost and toxicity of transition metals, metal-free coupling reactions have been developed. One such method involves the reaction of arylsulfinic acid salts with diaryliodonium salts, which proceeds under mild conditions and is insensitive to air and moisture. organic-chemistry.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. A metal-free protocol for coupling diaryliodonium salts and arenesulfinates in PEG-400 under microwave irradiation provides various diaryl sulfones in high yields. thieme-connect.comthieme-connect.com

Heterogeneous and Recyclable Catalysts : The development of solid-supported catalysts simplifies product purification and allows for catalyst reuse. An example is the use of copper fluorapatite (B74983) (CuFAP) for the oxidative coupling of aryl sulfonic acids and phenyl boronic acids, which proceeds without any ligand or base. rsc.org Similarly, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as an inexpensive and recyclable catalyst for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com

Green Solvents and Ambient Conditions : Multicomponent reactions for synthesizing complex molecules like 2-amino-3-phenylsulfonyl-4H-chromenes have been designed to run at ambient temperature using organocatalysts like diethylamine (B46881), avoiding harsh conditions and complex purification steps. acs.org Electrosynthesis in aqueous media also represents a highly sustainable approach. researchgate.net

Reactivity and Mechanistic Investigations of 2 Phenylsulfonyl Phenol

Influence of the Phenylsulfonyl Group on Aromatic Reactivity

The phenylsulfonyl group (–SO₂Ph) exerts a significant influence on the reactivity of the aromatic ring to which it is attached. As a substituent, it is strongly electron-withdrawing. This characteristic arises from the high electronegativity of the two oxygen atoms and the formal positive charge on the sulfur atom, which collectively pull electron density away from the benzene (B151609) ring through both inductive and resonance effects. Studies comparing diphenyl sulfide (B99878), sulfoxide, and sulfone have shown that the electron-withdrawing effect, and consequently the reactivity in certain reactions, increases in the order of S < SO < SO₂. researchgate.net

This deactivating nature generally reduces the aromatic ring's susceptibility to electrophilic attack. The presence of the phenylsulfonyl group makes the phenolic ring less nucleophilic than unsubstituted phenol (B47542). However, this deactivation also plays a role in the group's synthetic utility; for instance, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, and its electron-withdrawing nature is crucial for stabilizing intermediates in other reaction types. nih.gov In the context of 2-(phenylsulfonyl)phenol, this deactivating influence is in direct competition with the activating effect of the hydroxyl group.

Role of the Hydroxyl Group in Electron Density Distribution and Reaction Pathways

In contrast to the phenylsulfonyl group, the hydroxyl (–OH) group is a powerful activating substituent on the aromatic ring. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system through resonance. quora.comchemistrystudent.com This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. byjus.comsparkl.me

The resonance effect of the hydroxyl group preferentially increases the electron density at the positions ortho and para to it. quora.combyjus.com In the case of this compound, the hydroxyl group is at position 1. Therefore, it directs activation towards positions 2, 4, and 6. Since position 2 is already substituted, the primary sites of increased electron density and subsequent reactivity are positions 4 (para) and 6 (ortho). The formation of the corresponding phenolate (B1203915) ion (–O⁻) under basic conditions further enhances this activating effect, as the negative charge on the oxygen is a much stronger electron donor, making the ring exceptionally reactive. chemistrystudent.comlibretexts.org This "push-pull" system, with the electron-donating hydroxyl group and the electron-withdrawing phenylsulfonyl group, establishes a complex electronic environment that dictates the molecule's reaction pathways.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions of this compound, the regiochemical outcome is determined by the competing directing effects of the hydroxyl and phenylsulfonyl groups. The hydroxyl group is a potent ortho, para-director, while the phenylsulfonyl group is a meta-director. In substituted benzenes containing both an activating and a deactivating group, the directing effect of the powerful activating group overwhelmingly dominates. byjus.comlibretexts.org

Consequently, incoming electrophiles will be directed to the positions ortho and para relative to the hydroxyl group. For this compound, these positions are 4 (para) and 6 (ortho). The strong activation by the –OH group is often sufficient to overcome the deactivation by the –SO₂Ph group, allowing EAS reactions to proceed under relatively mild conditions. For example, phenols can undergo halogenation even in the absence of a Lewis acid catalyst. byjus.com An electrochemical method has been developed for the direct sulfonylation of substituted phenols, leading to the formation of C–S bonds at positions ortho to the hydroxyl group, as demonstrated in the synthesis of 2-(1,1-dimethylethyl)-4-methoxy-6-(phenylsulfonyl)phenol. researchgate.net

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| Hydroxyl (–OH) | 1 | Activating | ortho, para (Positions 2, 4, 6) |

| Phenylsulfonyl (–SO₂Ph) | 2 | Deactivating | meta (Positions 4, 6) |

The sulfonation of phenol itself is known to be temperature-dependent, yielding the ortho isomer at lower temperatures and the para isomer at higher temperatures, a principle that may also apply to substituted phenols. mlsu.ac.in

Nucleophilic Reactivity and Additions Involving this compound

The nucleophilic character of this compound is primarily associated with the phenolate anion formed upon deprotonation of the acidic hydroxyl group. The phenolate is an effective nucleophile and can participate in reactions such as Sₙ2 substitutions. libguides.com

Furthermore, the phenylsulfonyl group itself can mediate nucleophilic reactions. A key feature of the phenylsulfonyl group is its ability to stabilize an adjacent carbanion. rsc.orgcas.cn This property is exploited in synthetic chemistry; for example, the hydrogen on a carbon adjacent to a phenylsulfonyl group can be abstracted by a base to form a nucleophilic carbanion. This nucleophile can then add to electrophiles like aldehydes and ketones. cas.cn While this is less direct for this compound itself, it is a critical aspect of the reactivity of the phenylsulfonyl moiety in organic molecules.

Reactions can also involve nucleophilic attack at the sulfonyl sulfur atom. In such cases, the carbon-sulfur bond can be cleaved, with the sulfinate portion acting as a leaving group. nih.gov The reactivity towards different nucleophiles can vary; for instance, studies on related sulfonate esters have shown that some nucleophiles preferentially attack the sulfonyl sulfur, while others attack an adjacent aromatic carbon. annualreviews.org The reactivity in such scenarios is also influenced by the electron density of the substrate, with electron-poor systems sometimes showing reduced reactivity toward nucleophilic attack. scispace.com

Stability and Decomposition Pathways of the Phenylsulfonyl Moiety

The phenylsulfonyl group is generally considered a robust and thermally stable functional group, making it suitable for applications that may involve high temperatures. However, its stability is highly dependent on the chemical environment.

Research has shown that while the phenylsulfonyl group can increase the stability of a molecule under certain acidic conditions by preventing the formation of intermediate carbocations, it can exhibit poor stability under strongly basic conditions, leading to rapid decomposition. cas.cn In one study, a substrate containing a phenylsulfonyl group was stable in a heated trifluoromethanesulfonic acid/toluene system but decomposed completely when treated with a strong base like potassium hexamethyldisilazide (KHMDS). cas.cn

The thermal decomposition of phenolate salts can proceed via pathways different from their protonated phenol counterparts. For sodium phenolates, decomposition can be initiated by the homolytic cleavage of substituent-ring bonds. nih.gov This process is facilitated by the strong electron-donating character of the oxygen anion in the phenolate, which can lead to the formation of an aromatic carbon radical anion. nih.govresearchgate.net Exothermic decomposition has also been noted for related sulfonyl compounds upon prolonged storage. orgsyn.org

Radical Processes and Their Mechanistic Elucidation

The phenylsulfonyl group is an active participant in radical chemistry. Sulfonyl radicals can be generated from sulfinate salts through a single-electron transfer (SET) process, a common strategy in modern photoredox catalysis. rsc.org These highly reactive intermediates can then engage in a variety of transformations.

Mechanistic studies have elucidated cascade reactions involving phenols and sulfonyl radicals. In one example, a photoinduced reaction between 2-allylphenol (B1664045) derivatives and α-iodo sulfones generates a sulfone-containing 2,3-dihydrobenzofuran. acs.orgnih.gov The proposed mechanism involves the formation of a radical that adds to the allyl group's double bond, followed by an intramolecular cyclization where the phenolic oxygen attacks the newly formed radical center, leading to the heterocyclic product.

In a similar vein, radical cyclization of 2-(phenylethynyl)phenol (B13115910) has been shown to produce benzoxazole (B165842) derivatives. nih.gov The generation of a radical species, such as the PhSO₂CF₂ radical, and its subsequent addition to an unsaturated system is a key step in these transformations. nih.gov The phenylsulfonyl radical itself can also act as a good leaving group in radical elimination steps. rsc.org These studies demonstrate that the interplay between the phenolic hydroxyl group and a radical center on a side chain, often involving a sulfonyl group, provides a powerful pathway for constructing complex molecular architectures.

Derivatization Strategies and Structure Activity Relationships

Rational Design and Synthesis of Substituted 2-(Phenylsulfonyl)phenol Derivatives

The rational design of this compound derivatives is a targeted approach aimed at optimizing molecular properties for specific applications, such as enhancing biological activity. This process often begins with a known bioactive molecule and uses computational and synthetic strategies to create improved analogs.

A key synthetic approach involves a copper-catalyzed C–S coupling reaction, followed by oxidation to form the core sulfone structure. nih.gov For instance, in the development of novel anti-prostate cancer agents, a rational design approach was used to modify the structure of the antiandrogen drug bicalutamide. nih.govnih.gov This led to the synthesis of a series of phenylsulfonyl-benzamide derivatives. The general synthetic pathway involves:

C-S Coupling: A copper-catalyzed reaction between a thiophenol and an aryl halide (such as 4-iodobenzoic acid) to form a sulfide (B99878) linkage. nih.gov

Amide Bond Formation: The resulting carboxylic acid is activated, often with thionyl chloride, and then reacted with various anilines to create a library of benzamide (B126) derivatives. nih.gov

Oxidation: The intermediate sulfide is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). nih.gov

This multi-step synthesis allows for systematic modifications at different points in the structure, facilitating the exploration of the chemical space around the core scaffold. nih.gov Bioisosterism, the replacement of one functional group with another that has similar physicochemical properties, is another key principle in the rational design of such compounds. researchgate.net

Functionalization of the Phenolic Ring System

The phenolic ring of this compound is a prime target for functionalization due to the activating nature of the hydroxyl group. smolecule.com This hydroxyl group directs electrophilic aromatic substitution to the ortho and para positions, enabling the introduction of a wide range of substituents. smolecule.com

Common functionalization strategies include:

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can modulate the electronic properties and lipophilicity of the molecule, often influencing its binding affinity to biological targets.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amine, provides a handle for further derivatization.

Alkylation and Acylation: Friedel-Crafts reactions can be used to add alkyl or acyl groups, altering the steric and electronic profile of the ring.

Modern synthetic methods, such as direct C-H functionalization, offer more efficient and atom-economical routes to diversify the phenolic scaffold, allowing for the creation of new C-C bonds on the unprotected phenol (B47542). rsc.org The strategic placement of functional groups on this ring is critical, as SAR studies often reveal that even minor changes in substitution patterns can lead to significant differences in biological activity. mdpi.com

Modifications and Substitutions on the Phenylsulfonyl Moiety

Synthetic strategies often involve starting with substituted raw materials. For example, derivatives can be prepared through the condensation of a phenol with various substituted benzenesulfonyl chlorides. mdpi.com Alternatively, in syntheses involving Suzuki-Miyaura cross-coupling, substituted phenylboronic acids can be used to introduce desired functional groups onto the phenylsulfonyl precursor ring. mdpi.comnih.gov

Common modifications include the introduction of:

Electron-donating groups (e.g., methoxy (B1213986), methyl): These groups can increase the electron density of the aromatic ring.

Electron-withdrawing groups (e.g., trifluoromethyl, cyano, nitro): These groups decrease the ring's electron density and can be important for hydrogen bonding or other electronic interactions. nih.gov

Halogens: Similar to the phenolic ring, halogenation of the phenylsulfonyl moiety can enhance binding affinity and modulate pharmacokinetic properties.

The nature and position of these substituents are key variables in SAR studies, helping to map the binding pockets of target enzymes or receptors. nih.gov

Hybrid Molecule Construction Incorporating this compound Motifs

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create novel compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The this compound scaffold can be used as a core or a component in the construction of such hybrid molecules.

The design principle involves linking the this compound motif to another bioactive scaffold via a covalent bond or a flexible linker. mdpi.com For example, this scaffold could be combined with:

Naphthoquinone structures: Known for their roles in redox processes and anticancer activity. mdpi.com

Heterocyclic moieties: Such as quinazolines or triazines, which are common in many biologically active compounds. researchgate.net

Natural product fragments: Incorporating fragments from natural products like resveratrol (B1683913) can impart specific biological activities. nih.gov

The synthesis of these hybrids requires versatile chemical strategies capable of joining complex molecular fragments without compromising their structural integrity. The resulting hybrid molecules often exhibit synergistic or additive effects compared to their individual components.

Structure-Activity Relationship (SAR) Studies for Specific Research Modalities

SAR analysis is fundamental to understanding how specific structural features of this compound derivatives correlate with their biological activity. By synthesizing and testing a series of related compounds, researchers can deduce which functional groups and substitution patterns are critical for efficacy.

One area of research has focused on benzenesulfonamide (B165840) derivatives, which are structurally related to phenylsulfonyl phenols, as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for treating conditions like acute lung injury. nih.gov A study on RN-9893 analogues provided key SAR insights:

Substitution on the Phenyl Ring: Modifications to the phenyl ring attached to the sulfonamide nitrogen were explored. Replacing a methoxy group with a hydroxyl group or other substituents significantly impacted inhibitory potency.

Role of the Trifluoromethyl Group: The presence and position of the -CF₃ group on the benzenesulfonamide moiety were found to be important for activity.

The findings from one such study are summarized in the table below, illustrating the impact of substitutions on TRPV4 inhibition. nih.gov

| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (μM) |

| RN-9893 | H | OCH₃ | H | 2.07 |

| 1b | H | OH | H | 0.71 |

| 1f | F | OH | H | 0.46 |

| 1g | Cl | OH | H | 1.12 |

| 1h | Br | OH | H | 1.05 |

| 1j | H | OH | F | 1.15 |

This table is generated based on data for benzenesulfonamide derivatives from a study on TRPV4 inhibitors and is presented to illustrate SAR principles. nih.gov

From this data, a clear SAR emerges:

Hydroxy is Superior to Methoxy: Replacing the methoxy group (R²) in the parent compound RN-9893 with a hydroxyl group (as in compound 1b ) increased the inhibitory potency nearly threefold. nih.gov This suggests the hydroxyl group may act as a crucial hydrogen bond donor or acceptor in the binding site.

Halogen Substitution: Adding a fluorine atom at the R¹ position (compound 1f ) further enhanced the activity, resulting in the most potent compound in the series. nih.gov However, larger halogens like chlorine (1g ) and bromine (1h ) at the same position were less effective than fluorine, indicating a potential steric or electronic preference for a small, electronegative substituent at this position. nih.gov

Positional Isomers: Moving the fluorine substituent to the R³ position (compound 1j ) resulted in a decrease in activity compared to 1f , highlighting the importance of the substituent's location on the ring. nih.gov

These SAR studies provide a roadmap for the future design of more potent and selective inhibitors based on the phenylsulfonyl scaffold. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise structure of 2-(Phenylsulfonyl)phenol in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. docbrown.info The protons on the phenol (B47542) ring and the phenylsulfonyl ring will appear in the aromatic region (typically 6.8-8.0 ppm), with their exact chemical shifts and coupling patterns dictated by the electronic effects of the hydroxyl and sulfonyl groups. The hydroxyl proton signal's chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be instrumental in assigning which protons are coupled to each other, confirming the connectivity within the two aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. rsc.org The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the sulfonyl group (C-SO₂) would exhibit characteristic chemical shifts influenced by the high electronegativity of the attached oxygen and sulfur atoms. The remaining aromatic carbons would appear in the typical downfield region for sp² hybridized carbons.

Advanced NMR Techniques: For mechanistic studies, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the molecule's preferred conformation in solution. Paramagnetic chemical probes can also be utilized in specialized NMR experiments to gain further structural information. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Hydroxyl Proton (-OH) | 4.5 - 8.0 | - | Shift is variable; may appear as a broad singlet. |

| Aromatic Protons (Phenol Ring) | 6.8 - 7.5 | 115 - 160 | Complex multiplets due to spin-spin coupling. |

| Aromatic Protons (Phenyl Ring) | 7.5 - 8.0 | 125 - 145 | Protons ortho to the SO₂ group will be the most downfield. |

| C-OH Carbon | - | 150 - 160 | Downfield shift due to electronegative oxygen. |

| C-SO₂ Carbon | - | 135 - 145 | Shift influenced by the sulfonyl group. |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Electronic Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule, offering critical information on functional groups and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several key absorption bands. A broad band in the 3200-3600 cm⁻¹ region would be characteristic of the O-H stretching vibration, with its broadness indicating the presence of intermolecular hydrogen bonding. Strong, sharp peaks typically found between 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. scispace.com The symmetric SO₂ stretch is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals. Comparing FT-IR and Raman spectra can help in assigning vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and polarizability changes. mdpi.com For instance, compelling evidence for OH stretching, which is prominent in IR, may be less so in Raman spectra. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| O-H Stretch | 3200 - 3600 (Broad) | Weak | Broadness indicates hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | |

| Asymmetric SO₂ Stretch | 1300 - 1350 | Moderate | Characteristic sulfonyl group vibration. |

| Symmetric SO₂ Stretch | 1140 - 1180 | Strong | Characteristic sulfonyl group vibration. |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Multiple bands expected. |

| C-S Stretch | 680 - 750 | Moderate | |

| C-O Stretch | 1200 - 1260 | Moderate |

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques, particularly when coupled with tandem MS (MS/MS), are vital for confirming the molecular weight of this compound and elucidating its fragmentation pathways under ionization. libretexts.org

Upon ionization, typically via electrospray ionization (ESI), the molecule would form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this parent ion would lead to a series of fragment ions. The fragmentation of sulfonamides is well-characterized and often involves the cleavage of the sulfur-nitrogen bond. researchgate.net For this compound, the analogous cleavage would be at the carbon-sulfur bonds.

Key expected fragmentation pathways include:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonyl compounds, leading to an [M+H - 64]⁺ ion.

Cleavage of the C-S bond: This can lead to the formation of a phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) or a protonated hydroxyphenyl radical.

Cleavage of the phenyl-S bond: This would result in a benzenesulfonic acid fragment or a related ion.

Fragmentation of the phenol ring: The phenol molecular ion itself is quite stable, but can lose CO to form a cyclopentadienyl (B1206354) cation. docbrown.info Similar fragmentation could occur after initial cleavages.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, enabling the calculation of their elemental compositions and confirming their identities.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₁₀O₃S)

| Ion Description | Proposed Formula | Predicted m/z | Fragmentation Pathway |

| Protonated Molecule | [C₁₂H₁₁O₃S]⁺ | 235.04 | [M+H]⁺ |

| Phenylsulfonyl Cation | [C₆H₅O₂S]⁺ | 141.00 | Cleavage of C-S bond |

| Hydroxyphenyl Cation | [C₆H₅O]⁺ | 93.03 | Cleavage of C-S bond |

| Fragment after SO₂ loss | [C₁₂H₉O]⁺ | 169.07 | [M+H - H₂ - SO₂]⁺ |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Further fragmentation of phenyl-containing ions |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net

This analysis would unequivocally establish the molecule's conformation, particularly the dihedral angles between the two aromatic rings and the geometry around the sulfonyl group. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the sulfonyl oxygens, which dictate the crystal packing arrangement. For chiral derivatives of this compound, anomalous dispersion X-ray crystallography could be used to determine the absolute configuration. nih.govd-nb.info

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Significance |

| Bond Lengths (e.g., C-S, S=O, C-O) | Confirms bonding character and identifies any unusual bond strain. |

| Bond Angles (e.g., O-S-O, C-S-C) | Defines the geometry around the central sulfur atom. |

| Torsional (Dihedral) Angles | Describes the 3D conformation, including the twist between the phenyl rings. |

| Hydrogen Bond Geometry | Details the length and angle of intermolecular hydrogen bonds. |

| Unit Cell Dimensions | Describes the repeating lattice structure of the crystal. |

| Space Group | Defines the symmetry of the crystal lattice. |

Spectroscopic Probes for Real-time Reaction Monitoring and Intermediate Detection

Process Analytical Technology (PAT) utilizes spectroscopic probes for real-time monitoring of chemical reactions, offering significant advantages for process control and optimization. acs.org Techniques like in-situ FT-IR, Raman, and UV-Vis spectroscopy can be employed to track the synthesis of this compound.

For instance, during a reaction to form the compound, a fiber-optic Raman or FT-IR probe could be inserted directly into the reaction vessel. By monitoring the disappearance of reactant-specific peaks and the concurrent appearance of product-specific peaks (such as the characteristic SO₂ stretches), the reaction's progress and endpoint can be determined in real-time. This allows for precise control over reaction conditions and can help in the detection of transient intermediates.

Furthermore, the inherent fluorescence of the phenol moiety could potentially be exploited. rsc.org Modifications to the molecular structure could enhance these properties, leading to the development of this compound derivatives as fluorescent probes for various applications, such as detecting specific analytes or monitoring changes in the cellular environment. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. DFT calculations for phenolic compounds, including those with sulfonyl groups, provide detailed information about their molecular structure, stability, and reactivity. nih.govnih.gov The geometries of such molecules can be optimized to find their lowest energy conformation using DFT methods, often with functionals like B3LYP and basis sets such as 6-311G* or 6-311++G(2df,2p). nih.govresearchgate.netijaemr.com These calculations yield optimized geometrical parameters like bond lengths and angles. researchgate.net

Studies on related phenolic compounds show that DFT can elucidate electronic characteristics through analysis of the molecular electrostatic potential (MEP). nih.govresearchgate.net The MEP map reveals the electronic density distribution, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.netijaemr.com For instance, in phenolic structures, the region around the hydroxyl group typically shows a negative potential, indicating a site susceptible to electrophilic attack. nih.gov The stability of a molecule can be inferred from its total energy and the HOMO-LUMO energy gap, where a larger gap often corresponds to higher kinetic stability. researchgate.net Reactivity descriptors derived from DFT calculations, such as hardness, chemical potential, and electrophilicity index, offer quantitative measures of the molecule's chemical behavior. nih.gov

Theoretical investigations into the alkylation of phenol (B47542), a related process, have utilized DFT to model reaction pathways and energetics, demonstrating the method's power in predicting reactivity. caltech.edu For complex systems, DFT calculations have been used to study the selective catalytic reduction of NOx over catalysts, showcasing the method's applicability in understanding reaction mechanisms on a molecular level. acs.org

Table 1: Representative DFT Functionals and Basis Sets in Phenolic Compound Studies

| Method Component | Examples | Application |

|---|---|---|

| DFT Functional | B3LYP, HSE06, B88-PW91 | Calculation of electronic structure, energy, and molecular properties. nih.govnih.govacs.org |

| Basis Set | 6-311G*, 6-311++G(2df,2p), DZVP | Defines the set of functions used to build molecular orbitals. nih.govijaemr.comnih.gov |

| Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a view of the dynamic evolution of a system, offering insights into conformational changes and intermolecular interactions that are not apparent from static models. nih.govbwise.kr For molecules like 2-(phenylsulfonyl)phenol, MD simulations can reveal how the molecule behaves in a solution or how it interacts with a biological target.

In studies of phenolic compounds interacting with proteins, MD simulations have been performed for time scales ranging from nanoseconds to hundreds of nanoseconds (e.g., 60 ns to 500 ns). nih.govbwise.kr These simulations help to assess the stability and flexibility of the molecule when bound to a receptor. nih.gov Key metrics derived from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov The RMSD of a protein-ligand complex over the simulation time indicates its thermodynamic stability, with lower, stable values suggesting a stable binding pose. nih.govbwise.kr The RMSF provides information on the flexibility of different parts of the molecule or protein, highlighting regions with significant movement. nih.gov

MD simulations are also crucial for understanding the unbinding process of ligands from enzymes. For example, simulations of phenylsulfonamide unbinding from carbonic anhydrase II have shown that electrostatic interactions and hydrogen bonds with key residues dominate the ligand's binding and release. pku.edu.cn Such studies can elucidate the dynamic behavior of a ligand within a binding site, which is critical for drug design. pku.edu.cnuit.no

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. ijaemr.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijaemr.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and easier excitability. nih.govijaemr.com

For phenolic compounds, DFT calculations at levels like B3LYP/6-311G* are used to determine the energies and distributions of these orbitals. nih.gov Analysis of related molecules shows that the HOMO is often localized on the phenol ring, suggesting this part of the molecule is prone to electrophilic attack. nih.gov The distribution of these orbitals provides insight into which parts of the molecule are involved in electron transfer processes. nih.gov

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify reactivity. researchgate.net These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Chemical Potential (μ): Calculated as -(I + A) / 2. This describes the tendency of electrons to escape from the system. researchgate.net

Electronegativity (χ): Calculated as (I + A) / 2.

Softness (S): The reciprocal of hardness (1/η). researchgate.net

These descriptors are valuable in QSAR studies and for predicting the chemical behavior of molecules like this compound. nih.govresearchgate.net

Table 2: Global Chemical Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Describes the ability of a species to accept electrons. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org QSAR models are widely used in drug discovery and toxicology to predict the activity of untested compounds. semanticscholar.org The fundamental principle is that the structural features and properties of a molecule, encoded as numerical descriptors, determine its activity. semanticscholar.org

For classes of compounds like phenol derivatives and phenylsulfonyl carboxylates, QSAR studies have been successfully developed. nih.govresearchgate.net These models use various molecular descriptors, which can be derived from theoretical calculations (like the global chemical descriptors from DFT) or from the 2D/3D structure of the molecule. nih.govnih.gov For example, a QSAR study on the toxicity of phenol derivatives used molecular weight, hardness, chemical potential, and electrophilicity index as descriptors, finding a strong correlation with experimental data. nih.gov

The development of a robust QSAR model involves several steps, including descriptor calculation, feature selection to identify the most relevant descriptors, model building using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation. semanticscholar.orgnih.gov Validation is crucial and is often performed using cross-validation (like leave-one-out) and external validation with a separate test set of compounds to assess the model's predictive power. nih.govsemanticscholar.org The quality of a model is often judged by its correlation coefficient (r²) and cross-validation coefficient (Q²). nih.govresearchgate.net Such models can guide the design of new derivatives of this compound with desired activities.

Mechanistic Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and calculating the structures and energies of transition states. DFT calculations are a primary tool for this purpose. caltech.edu

For example, a mechanistic study on the alkylation of phenol catalyzed by an acid utilized DFT to explore different reaction pathways, including O-alkylation and C-alkylation. caltech.edu The calculations determined that O-alkylation to form a phenolic ether was the most favorable initial step under neutral conditions. caltech.edu Furthermore, the study identified an ionic rearrangement mechanism for the migration of the alkyl group, with protonation significantly lowering the transition state barriers for these migrations. caltech.edu

Similar approaches can be applied to understand reactions involving this compound. By calculating the energy barriers for different potential pathways, researchers can predict the most likely mechanism. For instance, in the synthesis of biaryl derivatives via Suzuki coupling, DFT calculations were used to rationalize the selectivity of the reaction, explaining why coupling occurred at a C-Br bond instead of a C-Cl bond by comparing the activation energies of the competing oxidative addition steps. researchgate.net Studies on the synthesis of substituted phenols from cyclohexenones have also proposed mechanisms involving iodination and subsequent elimination, supported by the observation that certain solvents and reagents are more effective than others. gaylordchemical.com These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. caltech.edu

Molecular Docking Studies for Elucidating Molecular Recognition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bwise.kr It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. bwise.kr

For phenolic compounds, docking studies have been performed to investigate their binding mechanisms with various biological targets. nih.gov For instance, docking of 2,4-Bis(phenylsulfonyl)phenol into the active site of a fungal ATP synthase enzyme helped to evaluate its potential as an antifungal agent. smolecule.com The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate different binding poses, with the lowest energy conformation considered the most stable. nih.govbwise.kr

The results of a docking study provide insights into the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions (e.g., π-alkyl, π-π stacking), and electrostatic interactions. nih.govbwise.kr Visualization software is used to analyze these interactions with specific amino acid residues in the protein's binding pocket. nih.gov While docking provides a static picture of the interaction, its findings are often used as a starting point for more computationally intensive MD simulations to study the dynamic behavior and stability of the ligand-protein complex. nih.govbwise.kr These studies are crucial for understanding the molecular recognition mechanisms of compounds like this compound and for the rational design of more potent and selective molecules. bohrium.com

Applications in Advanced Organic Synthesis and Catalysis

2-(Phenylsulfonyl)phenol as a Precursor for Spirocyclic and Fused Systems

The rigid framework and inherent reactivity of this compound derivatives make them excellent precursors for constructing complex, three-dimensional spirocyclic and fused ring systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

One prominent strategy involves the oxidative spiro-cyclization of phenol (B47542) derivatives. rsc.org Dearomatization reactions, in particular, offer a powerful method to rapidly increase molecular complexity, transforming simple, flat aromatic precursors into sp3-rich structures. whiterose.ac.uk For instance, phenols bearing pendant urea (B33335) groups can undergo a dearomatizing oxidation, followed by an intramolecular aza-Michael addition, to create spirotricyclic systems that contain a 1,2-diaminocyclohexane unit. whiterose.ac.uk

Another approach utilizes multicomponent reactions. A series of novel spiro-2-amino-3-phenylsulfonyl-4H-pyran derivatives has been synthesized through a one-pot, three-component reaction involving phenylsulfonylacetonitrile, a 1,3-dicarbonyl compound, and isatins or acenaphthenequinone. researchgate.netjchemrev.com This method is noted for its mild conditions and short reaction times. researchgate.net Similarly, spirooxindole-based phenylsulfone compounds have been generated via a [3+2] cycloaddition reaction between phenyl vinyl sulfone and azomethine ylides, which are formed in situ from isatins and secondary amino acids. nih.gov

More recently, visible-light-promoted cyclization reactions have been developed to access sulfonylated spiro[4.5]trienones. rsc.orgresearchgate.net These reactions proceed under metal-free conditions and demonstrate the versatility of using light to initiate the complex cyclization cascades required to form these structures. researchgate.net

Table 1: Examples of Spirocyclic and Fused Systems from Phenylsulfonyl Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| Phenol with pendant urea | Oxidative dearomatization / aza-Michael addition | Spirotricyclic 1,2-diamines | whiterose.ac.uk |

| Phenylsulfonylacetonitrile | Three-component reaction | Spiro-2-amino-3-phenylsulfonyl-4H-pyran | researchgate.netjchemrev.com |

| Phenyl vinyl sulfone | [3+2] Cycloaddition | Spirooxindole-phenylsulfone | nih.gov |

Development of Ligands and Organocatalysts Based on this compound Scaffolds

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis, complementing traditional transition-metal catalysis. nih.gov The scaffold of this compound, combining a nucleophilic/acidic phenol with an electron-withdrawing sulfonyl group, is well-suited for creating novel ligands and organocatalysts.

A significant development in this area is the creation of the chiral sulfonated ligand sSPhos for palladium-catalyzed enantioselective arylative phenol dearomatization. nih.gov This ligand design is based on the principle of electrostatically-directed catalysis, where the sulfonated ligand interacts with the phenolate (B1203915) substrate through an associated alkali metal cation. nih.gov This approach has proven to be broadly applicable, successfully creating various enantioenriched spirocyclohexadienones and other spiroheterocyclic scaffolds that previously required fundamentally different and highly specific chiral ligands. nih.gov The generality of sSPhos highlights the potential of using sulfonated phenol structures to control stereochemistry in metal-catalyzed reactions. nih.gov

While direct use of this compound as an organocatalyst is less documented, related phenolic structures have been shown to act as effective organophotoredox catalysts. acs.org For example, a 2,4,6-trisubstituted phenolate, generated in situ from its corresponding phenol, can orchestrate an efficient atom transfer radical addition (ATRA) process under visible light. acs.org This demonstrates the potential of the phenolate moiety to participate in photoredox cycles, a principle that could be extended to catalysts based on the this compound scaffold.

Role in Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net The functional groups of this compound allow it to participate in these reactions in several capacities.

The phenolic hydroxyl group can be converted into a triflate, a common leaving group for cross-coupling, or the phenol itself can act as a coupling partner. The synthetic potential of combining the electrooxidative dehydrogenative cross-coupling of ortho-substituted phenols with subsequent Pd-catalyzed cross-coupling reactions has been demonstrated, opening new avenues for functionalization. eie.gr Furthermore, visible-light photoredox/nickel dual catalysis has been successfully employed for the cross-coupling of sulfinate salts with aryl iodides, suggesting a pathway where the sulfonyl precursor could be involved in C-S bond formation. acs.org

The development of ligands like sSPhos, a sulfonated biaryl phosphine (B1218219), for enantioselective palladium-catalyzed arylative dearomatization of phenols is a prime example of the scaffold's role in catalysis. nih.gov In these reactions, the ligand, derived conceptually from sulfonated phenols, is crucial for achieving high enantioselectivity in the formation of complex spirocyclic structures. nih.gov This arylative dearomatization is a type of intramolecular cross-coupling reaction where the phenol is one of the coupling partners. nih.gov

Application in Oxidative Transformations and Oxygen-Transfer Reagents

The phenylsulfonyl group is a key component in a class of highly effective and selective oxygen-transfer reagents. Specifically, N-sulfonyloxaziridines, often referred to as Davis reagents, are versatile, aprotic, and neutral oxidizing agents that offer greater selectivity than many peracids. orgsyn.org These reagents are synthesized by the oxidation of the corresponding sulfonimines. orgsyn.org

Though not derived directly from this compound, reagents like (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine are cornerstone examples of the utility of the phenylsulfonyl moiety in oxidation chemistry. orgsyn.orgacs.org These reagents have been successfully used for a wide range of transformations, including:

Oxidation of sulfides to sulfoxides and selenides to selenoxides. orgsyn.org

Epoxidation of alkenes. orgsyn.org

Hydroxylation of ketone and ester enolates to form α-hydroxy carbonyl compounds. orgsyn.org

Oxidation of tertiary aliphatic amines to their corresponding N-oxides. researchgate.netresearchgate.net

The development of chiral versions of these oxaziridines has enabled their use in asymmetric oxygen-transfer reactions, providing a method for creating chiral molecules with high enantiomeric excess. orgsyn.orgacs.org

Additionally, electrochemical methods provide a direct route to oxidative transformations. A metal- and reagent-free electrochemical method has been developed for the direct sulfonylation of phenols with sodium sulfinates, an oxidative C-S coupling process that yields compounds such as this compound. researchgate.net Oxidative reactions are a broad and effective strategy for transforming phenols into a variety of valuable oxygenated molecules, often through quinone-like intermediates. rsc.org

Photoredox Catalysis and Light-Induced Cascade Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. acs.org The this compound scaffold and its derivatives have been utilized as key substrates in several light-induced processes.

In one example, a photoredox-catalyzed method for generating a PhSO₂CF₂ radical was developed. nih.gov When this radical reacts with various unsaturated compounds, it can initiate intramolecular cyclizations. Notably, when 2-(phenylethynyl)phenol (B13115910) was used as a substrate in this system, the corresponding benzoxazole (B165842) derivative was formed in a 43% yield. nih.gov

Light-induced cascade reactions involving phenol derivatives have also been reported. A protocol for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives is initiated by the photochemical activity of the phenolate anion, which is generated in situ. nih.govacs.org In this cascade process, the use of phenyl vinyl sulfone as a reaction partner leads to the formation of 2-(2-(phenylsulfonyl)ethyl)-2,3-dihydrobenzofuran, demonstrating the incorporation of the phenylsulfonyl group in a light-driven cyclization. nih.govacs.org

Furthermore, phenols themselves can serve as organophotoredox catalysts. acs.org A trisubstituted phenolate anion, formed by deprotonating the phenol, was shown to be an efficient photocatalyst for an iodosulfonylation reaction, highlighting the electronic properties of the excited phenolate. acs.org These examples showcase the diverse roles that phenolic and phenylsulfonyl moieties can play in modern photocatalysis, from being integral parts of the substrate to acting as the catalytic engine itself. acs.orgnih.govnih.govacs.org

Table 2: Examples of Photoredox and Light-Induced Reactions

| Reaction Type | Substrate/Catalyst Role | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Photoredox-catalyzed radical cyclization | 2-(Phenylethynyl)phenol as substrate | Benzoxazole derivative | 43% | nih.gov |

| Photoinduced cascade reaction | 2-Allylphenol derivative as substrate | 2-(2-(Phenylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 49% | nih.govacs.org |

| Visible-light-mediated cascade cyclization | Diazonium salt, Na₂S₂O₅, and 2-aryl-benzimidazole | Sulfonylated benzimidazo[2,1-a]isoquinolin-6(5H)-one | Up to 88% | acs.org |

| Visible-light-induced cascade sulfonylation/cyclization | N-(2-cyanophenyl)-N-methyl-methacrylamide and TsSePh | 1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 89% | mdpi.com |

Catalytic Fixation Reactions Involving Phenolic Substrates

The chemical fixation of abundant small molecules like carbon dioxide (CO₂) and nitrous oxide (N₂O) into valuable chemicals is a critical goal for sustainable chemistry. Phenolic compounds have been shown to play a key role as catalysts and substrates in these transformations.

Research has demonstrated that phenols can act as highly efficient co-catalysts for the chemical fixation of CO₂. researchgate.net In the presence of an organic base like 4-dimethylaminopyridine (B28879) (DMAP), phenols catalyze the reaction of terminal epoxides with CO₂ to produce the corresponding five-membered cyclic carbonates in high yields. researchgate.net The study found that p-Methoxyphenol combined with DMAP was the most effective system. researchgate.net The acidic proton of the phenol is believed to be crucial for activating the epoxide, facilitating the ring-opening and subsequent cycloaddition of CO₂.

In a different approach targeting the revalorization of greenhouse gases, a catalytic method was developed for the synthesis of phenols from aryl halides using nitrous oxide (N₂O) as the oxygen atom source. nih.gov This process, which uses a nickel catalyst with a bipyridine-based ligand, allows for the insertion of an oxygen atom from N₂O into a Ni-C bond under mild conditions, releasing benign N₂ gas. nih.gov While this reaction synthesizes phenols rather than using them as catalysts, it represents a novel fixation strategy where the phenolic product is the valuable outcome of repurposing N₂O. nih.gov

Exploration of Biological Activity Mechanisms Non Clinical Research Focus

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism by which 2-(Phenylsulfonyl)phenol derivatives demonstrate their biological potential. nih.gov This process involves the binding of the inhibitor molecule to an enzyme, which decreases its activity. plos.org Such inhibition can be reversible, involving non-covalent interactions, or irreversible, where covalent bonds are formed with key amino acid residues in the enzyme's active site. nih.gov

Derivatives of this compound have been identified as inhibitors of matrix metalloproteinases (MMPs), a group of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. pcronline.comnih.gov Elevated MMP levels are associated with conditions where tissue remodeling is a key factor. nih.gov

Research has focused on derivatives such as (4-phenoxyphenylsulfonyl)methylthiirane (also known as SB-3CT), a selective inhibitor of MMP-2 (gelatinase A). nih.govcaymanchem.com The inhibitory mechanism of this thiirane (B1199164) derivative is complex, involving the deprotonation of a C-H bond which is followed by the opening of the three-membered thiirane ring within the enzyme's active site. caymanchem.com Computational studies, including combined quantum mechanics and molecular mechanics (QM/MM) calculations, have shown that the reaction barrier for the transformation of the thiirane derivative is lower than its oxirane analogue, suggesting a more favorable inhibition process. caymanchem.com

Another derivative, MMP-2/MMP-9 inhibitor II, acts as a dual inhibitor of both MMP-2 and MMP-9. wikipedia.org The inhibition of MMPs by such compounds is considered a promising approach for controlling pathological processes involving excessive tissue degradation. nih.gov

Table 1: Inhibition of Matrix Metalloproteinases by this compound Derivatives

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. frontiersin.orgnih.gov The inhibition of HDACs is a therapeutic strategy in various diseases. scirp.org While direct studies on this compound are limited, the broader class of phenolic compounds has been investigated for HDAC inhibitory activity. mdpi.com

The general mechanism for phenolic compounds involves interaction with the HDAC active site. mdpi.com HDACs (excluding class III) are zinc-dependent enzymes. frontiersin.org Phenolic inhibitors can block the enzyme's activity by binding to this active site, sometimes interacting with the crucial zinc ion. mdpi.com This binding prevents the enzyme from accessing its substrate, leading to hyperacetylation of histones, which relaxes chromatin structure and alters gene transcription. scirp.org Molecular docking and dynamics simulations have supported the stable binding of various phenolic compounds within the active sites of different HDAC isoforms. mdpi.com

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. core.ac.uk They are involved in numerous physiological and pathological processes. vietnamjournal.ru Phenols, as a class, are known to inhibit CAs. core.ac.uk

Research into derivatives containing the phenylsulfonyl scaffold has revealed potent inhibitory activity against several human (h) CA isoforms. For instance, N-phenyl-2-(phenylsulfonyl)acetamides, developed as analogues of the clinical candidate SLC-0111, have shown significant inhibition of hCA I, II, IX, and XII. nih.gov The mechanism of inhibition by phenolic compounds can be competitive, with the inhibitor binding directly within the active site. X-ray crystallography of a phenol-hCA II adduct has shown one phenol (B47542) molecule binding in the active site, preventing substrate access. core.ac.uk Certain derivatives have demonstrated selectivity for tumor-associated isoforms like hCA IX and XII over the cytosolic hCA I and II, which is a desirable feature for targeted therapies. nih.gov

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a key antibacterial target. researchgate.netnih.gov It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. nih.gov

Studies have shown that complex derivatives of this compound can act as potent DNA gyrase inhibitors. researchgate.netfrontiersin.org For example, a series of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized and tested for their antibacterial activity. researchgate.netfrontiersin.org One such derivative, compound 3h, exhibited strong inhibition against S. aureus DNA gyrase and B. subtilis DNA gyrase. researchgate.net The mechanism involves the inhibitor binding to the enzyme, often to the GyrB subunit which handles ATP binding and hydrolysis, thereby preventing the supercoiling activity and leading to bacterial cell death. researchgate.netnih.gov

Table 2: DNA Gyrase Inhibition by a this compound Derivative

*Compound 3h is a 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivative.

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. vietnamjournal.rumdpi.com The antimicrobial action of this compound and its derivatives can be attributed to several mechanisms, primarily centered on the disruption of microbial cellular integrity and function.

The primary mechanism of action for many phenols is the disruption of the microbial cell membrane. mdpi.com This can involve increasing the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular constituents such as ions, nucleic acids, and proteins. core.ac.uk Some phenolic compounds can also interfere with membrane-bound enzymes or alter membrane fluidity, further compromising the cell's viability. mdpi.com

Furthermore, some derivatives, particularly Schiff base complexes incorporating a phenylsulfonyl phenol moiety, have demonstrated significant antibacterial and antifungal activity. core.ac.uk This activity is often attributed to the complex's ability to interfere with cellular processes. For instance, the antifungal mechanism of some phenolic compounds has been linked to the inhibition of mitochondrial F1F0 ATP synthase, an essential enzyme for cellular energy production. plos.org The inhibition of DNA gyrase, as mentioned previously, is a key mechanism of antibacterial action for specific derivatives. researchgate.net

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of this compound are rooted in its chemical structure, specifically the presence of a phenolic hydroxyl group. Phenolic compounds are known to act as antioxidants primarily by scavenging free radicals. rsc.orgresearchgate.net This protective role is crucial in mitigating oxidative stress, a condition caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net

The principal molecular mechanisms by which phenolic compounds exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical. rsc.org

Single Electron Transfer (SET): In this mechanism, the phenol molecule donates a single electron to the free radical, converting it into an anion, which is then typically protonated by the solvent. The phenol is converted into a radical cation.